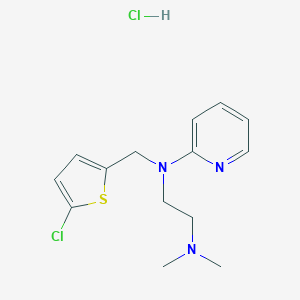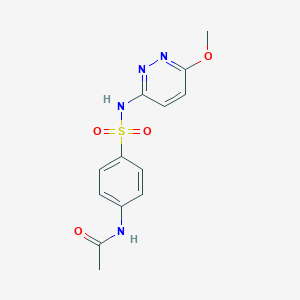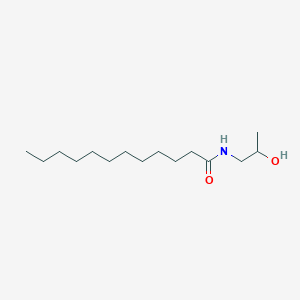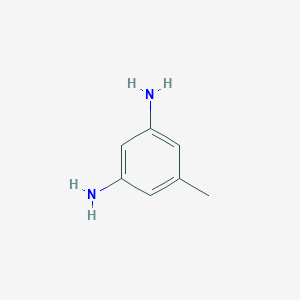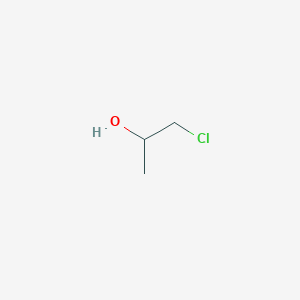![molecular formula C15H10O2 B090616 Naphtho[2,1-g][1,3]benzodioxole CAS No. 195-64-2](/img/structure/B90616.png)
Naphtho[2,1-g][1,3]benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho[2,1-g][1,3]benzodioxole, also known as NBDB, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications. NBDB is a polycyclic aromatic hydrocarbon that contains a naphthalene ring fused to a benzodioxole ring. This compound has been extensively studied for its biological activities and has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of Naphtho[2,1-g][1,3]benzodioxole is not fully understood, but it is believed to act through several pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB. Naphtho[2,1-g][1,3]benzodioxole has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. Additionally, Naphtho[2,1-g][1,3]benzodioxole has been shown to scavenge reactive oxygen species (ROS) and protect against oxidative stress.
Effets Biochimiques Et Physiologiques
Naphtho[2,1-g][1,3]benzodioxole has been shown to have several biochemical and physiological effects. It has been found to reduce the production of ROS and prevent oxidative damage to cells. It has also been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. Naphtho[2,1-g][1,3]benzodioxole has been found to have a neuroprotective effect and has been studied for its potential use in the treatment of neurodegenerative diseases. Additionally, Naphtho[2,1-g][1,3]benzodioxole has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Naphtho[2,1-g][1,3]benzodioxole has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It is also relatively stable and can be stored for long periods of time. However, Naphtho[2,1-g][1,3]benzodioxole has some limitations for lab experiments. It is highly toxic and can be hazardous to handle. It also has low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of Naphtho[2,1-g][1,3]benzodioxole. One area of interest is the development of new drugs for the treatment of cancer and neurodegenerative diseases. Naphtho[2,1-g][1,3]benzodioxole has shown promising results in preclinical studies and may have potential as a therapeutic agent. Another area of interest is the development of new fluorescent probes for the detection of DNA damage. Naphtho[2,1-g][1,3]benzodioxole has been shown to have high sensitivity and selectivity for DNA damage and may have potential as a diagnostic tool. Additionally, further studies are needed to fully understand the mechanism of action of Naphtho[2,1-g][1,3]benzodioxole and its potential applications in various scientific research fields.
Méthodes De Synthèse
The synthesis of Naphtho[2,1-g][1,3]benzodioxole can be achieved through several methods, including the Pd-catalyzed coupling reaction, the Suzuki-Miyaura coupling reaction, and the Buchwald-Hartwig amination reaction. The Pd-catalyzed coupling reaction involves the use of a palladium catalyst and a boronic acid derivative, which reacts with a halogenated naphthalene derivative to form Naphtho[2,1-g][1,3]benzodioxole. The Suzuki-Miyaura coupling reaction involves the use of a palladium catalyst and a boronic acid derivative, which reacts with a halogenated benzodioxole derivative to form Naphtho[2,1-g][1,3]benzodioxole. The Buchwald-Hartwig amination reaction involves the use of a palladium catalyst and an amine derivative, which reacts with a halogenated naphthalene derivative to form Naphtho[2,1-g][1,3]benzodioxole.
Applications De Recherche Scientifique
Naphtho[2,1-g][1,3]benzodioxole has been extensively studied for its biological activities and has shown promising results in various scientific research applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of DNA damage. Naphtho[2,1-g][1,3]benzodioxole has been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
195-64-2 |
|---|---|
Nom du produit |
Naphtho[2,1-g][1,3]benzodioxole |
Formule moléculaire |
C15H10O2 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
naphtho[2,1-g][1,3]benzodioxole |
InChI |
InChI=1S/C15H10O2/c1-2-4-12-10(3-1)5-6-11-7-8-13-15(14(11)12)17-9-16-13/h1-8H,9H2 |
Clé InChI |
NLXUFSGVIVZMBT-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C3=C(C=CC4=CC=CC=C43)C=C2 |
SMILES canonique |
C1OC2=C(O1)C3=C(C=CC4=CC=CC=C43)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



